molecular formula C9H4F3NO3 B14804004 5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid CAS No. 944907-32-8

5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid

Cat. No.: B14804004
CAS No.: 944907-32-8
M. Wt: 231.13 g/mol
InChI Key: QDDXBQNQDLOQCR-UHFFFAOYSA-N
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Description

2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic acid and a suitable carboxylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with target proteins .

Comparison with Similar Compounds

Uniqueness: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is unique due to its combination of a benzoxazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

944907-32-8

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15)

InChI Key

QDDXBQNQDLOQCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C(=O)O

Origin of Product

United States

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